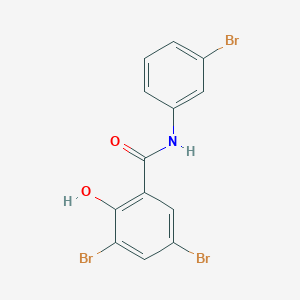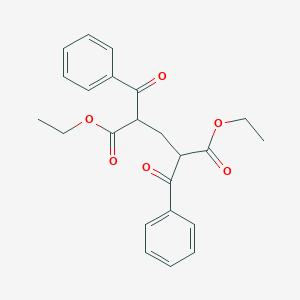
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is a heterocyclic compound with the molecular formula C16H10N2O and a molecular weight of 246.271 g/mol It is characterized by a fused ring system that includes benzene, imidazole, and azepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery. Its structural features may contribute to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes, receptors, and other proteins, potentially modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Dibenzo(b,f)imidazo(1,2-d)azepine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
9H-Dibenzo(c,f)imidazo(1,2-a)azepine: Similar to the target compound but lacks the carbonyl group at the 9-position.
9H-Dibenzo(b,f)azepine: Another related compound with a different arrangement of the fused rings.
Uniqueness
9H-Dibenzo(c,f)imidazo(1,2-a)azepin-9-one is unique due to its specific arrangement of fused rings and the presence of a carbonyl group at the 9-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57960-37-9 |
|---|---|
Molekularformel |
C16H10N2O |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-one |
InChI |
InChI=1S/C16H10N2O/c19-15-11-5-1-2-6-12(11)16-17-9-10-18(16)14-8-4-3-7-13(14)15/h1-10H |
InChI-Schlüssel |
AYSFVIFYOXIPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N4C2=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)




![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)

